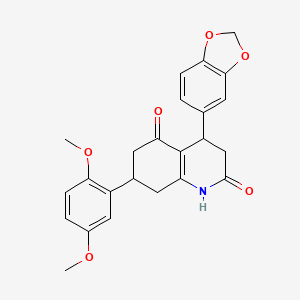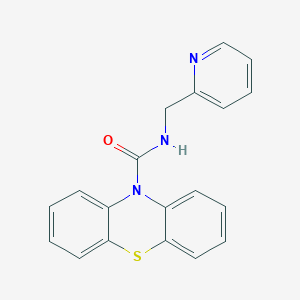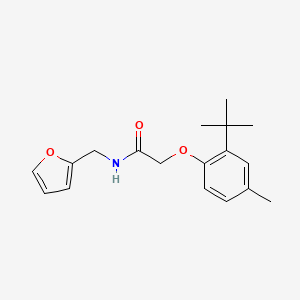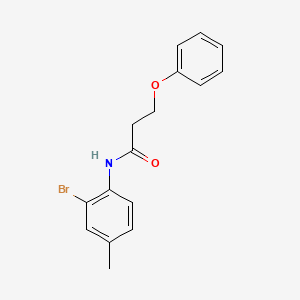![molecular formula C14H9NO5 B5553565 [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate](/img/structure/B5553565.png)
[2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Overview
Description
[2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate is a complex organic compound that belongs to the class of benzoxazines and furans This compound is characterized by its unique structure, which includes a furan ring, a benzoxazine ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furylamine with phthalic anhydride can lead to the formation of the benzoxazine ring, which is then acetylated to yield the final product. The reaction conditions often involve the use of solvents like toluene or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and acetylation processes .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include furan derivatives, alcohols, and substituted benzoxazines, which can be further utilized in various applications .
Scientific Research Applications
Chemistry
In chemistry, [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for therapeutic applications .
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound for drug development .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties contribute to the development of materials with enhanced durability and performance .
Mechanism of Action
The mechanism of action of [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and benzoxazine moiety play crucial roles in binding to these targets, leading to the modulation of various biological pathways. For instance, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furfuryl acetate: A simpler furan derivative used in flavor and fragrance industries.
Benzofuran: A compound with a similar benzofuran ring structure, known for its biological activities.
2,5-Furandicarboxylic acid: A furan derivative used as a monomer in polymer production.
Uniqueness
What sets [2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate apart from these similar compounds is its unique combination of a furan ring, benzoxazine ring, and acetate group. This combination imparts distinct chemical and biological properties, making it a versatile compound with a wide range of applications .
Properties
IUPAC Name |
[2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c1-8(16)19-9-4-5-11-10(7-9)14(17)20-13(15-11)12-3-2-6-18-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSZOEWYXREGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320780 | |
| Record name | [2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
384364-20-9 | |
| Record name | [2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)


![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)
![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)
![4-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid](/img/structure/B5553562.png)

![1-[6-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)
![ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE](/img/structure/B5553579.png)
![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
